molecular formula C20H25N3OS B5111927 N-cyclohexyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide

N-cyclohexyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide

Cat. No.: B5111927
M. Wt: 355.5 g/mol
InChI Key: GWYUVMLRMVJSGI-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide typically involves multi-step organic reactions. One common method includes the formation of the pyrimidinyl core, followed by the introduction of the phenyl and methyl groups. The cyclohexyl group is then attached through a nucleophilic substitution reaction. The final step involves the formation of the sulfanylpropanamide moiety under controlled conditions, often using thiol reagents and amide coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

N-cyclohexyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-benzothiazolylsulfenamide: Shares a similar sulfanylpropanamide structure but with a benzothiazole moiety.

    N-cyclohexyl-N’-decylurea: Contains a cyclohexyl group but differs in its urea structure.

Uniqueness

N-cyclohexyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide is unique due to its combination of a pyrimidinyl core with a sulfanylpropanamide structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-cyclohexyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-14(20(24)23-17-11-7-4-8-12-17)25-19-13-18(21-15(2)22-19)16-9-5-3-6-10-16/h3,5-6,9-10,13-14,17H,4,7-8,11-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYUVMLRMVJSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SC(C)C(=O)NC2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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